![molecular formula C13H12N2O3S B8125704 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde](/img/structure/B8125704.png)
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
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Overview
Description
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde is a chemical compound that features a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the cyclopropanesulfonyl group and finally the attachment of the benzaldehyde moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzoic acid.
Reduction: Formation of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzaldehyde moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine: Shares the cyclopropanesulfonyl-pyrazole core but with a pyrimidine ring instead of a benzaldehyde moiety.
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzoic acid: An oxidized derivative of the target compound.
Uniqueness
4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of both the benzaldehyde and cyclopropanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpyrazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-9-10-1-3-11(4-2-10)12-7-14-15(8-12)19(17,18)13-5-6-13/h1-4,7-9,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCKRGCFDVDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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